(4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c1-11-15(25-18-17-11)16(22)20-9-7-12(8-10-20)21-14-6-4-3-5-13(14)19(2)26(21,23)24/h3-6,12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKHTPSYEZWCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities as reported in various studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its systematic name and molecular formula:
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₈N₄O₂S₂
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to 4-methyl-1,2,3-thiadiazole. For instance:
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Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their in vitro antimicrobial activity. The most active derivative demonstrated a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains including Staphylococcus spp. and Enterococcus faecalis .
Compound MIC (µg/mL) MBC/MIC Ratio Derivative 15 1.95 - 15.62 1 - 4 - Comparative Analysis : The activity of one derivative was found to be significantly higher than that of the reference compound nitrofurantoin against strains like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been investigated:
-
Cell Line Studies : Compounds derived from thiadiazoles have shown promising results against various cancer cell lines. For instance, certain derivatives were active against colon carcinoma (HCT-116) with an IC50 value of 6.2 µM .
Compound Cancer Cell Line IC50 (µM) Thiadiazole Derivative HCT-116 6.2 Thiadiazole Derivative T47D (breast cancer) 27.3
The mechanisms underlying the biological activities of thiadiazole derivatives often involve:
- Inhibition of Enzymatic Activity : Some compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Oxidative Stress Induction : Certain derivatives induce oxidative stress in cancer cells leading to apoptosis.
Case Studies
Several studies have documented the efficacy of thiadiazole compounds:
- Study on Antimicrobial Activity : A study published in Applied Sciences detailed the synthesis and evaluation of multiple thiadiazole derivatives showing varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Research published in PMC indicated that specific thiadiazole derivatives exhibited potent anticancer activity against breast and colon cancer cell lines .
Comparison with Similar Compounds
Thiadiazole-Containing Derivatives
- 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (): This compound shares a thiadiazole-like scaffold but replaces the benzo[c]thiadiazole sulfone with a pyridine-oxadiazole system.
- Thiadiazole derivatives 13a–13d (): Synthesized via hydrazonoyl chloride and carbodithioate reactions, these analogs lack the piperidine linker and sulfone group. Their biological activities (unreported in ) are likely distinct due to reduced conformational flexibility and polarity .
Benzo-Fused Heterocycles
- (5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides (): These compounds incorporate quinoxaline instead of benzo[c]thiadiazole sulfone. The quinoxaline moiety provides planar aromaticity but lacks the sulfone’s electron-deficient character, altering binding affinity in enzyme inhibition contexts .
Piperidine-Linked Methanones
Key Differentiators
Piperidine Linker: The piperidine-methanone bridge introduces conformational flexibility, enabling optimal spatial alignment for target engagement—a feature absent in rigid analogs like ’s derivatives .
Synergistic Heterocycles: The combination of thiadiazole and benzothiadiazole sulfone may amplify redox-modulating effects, a property less pronounced in single-heterocycle systems .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing (4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone?
- Methodology :
- Step 1 : Construct the benzo[c][1,2,5]thiadiazole core via cyclization of ortho-diamine precursors with sulfur donors under controlled temperature (60–80°C) .
- Step 2 : Functionalize the piperidine ring at the 4-position using coupling reactions (e.g., Buchwald-Hartwig amination) with palladium catalysts (e.g., Pd(OAc)₂) .
- Step 3 : Attach the 4-methyl-1,2,3-thiadiazol-5-yl moiety via a methanone linker using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM .
- Key Challenges : Low yields in coupling steps due to steric hindrance; purity optimization via column chromatography or recrystallization .
Q. How can researchers confirm the structural identity and purity of the compound?
- Analytical Workflow :
- NMR Spectroscopy : Use - and -NMR to verify substituent integration and coupling patterns (e.g., thiadiazole protons at δ 8.2–8.5 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization?
- Troubleshooting Strategies :
- Dynamic Effects : Check for tautomerism in the thiadiazole ring using variable-temperature NMR .
- Impurity Profiling : Compare HPLC retention times with synthetic intermediates to identify side products .
- X-ray Crystallography : Resolve ambiguous assignments by determining the crystal structure .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Optimization Approaches :
- Catalyst Screening : Test Pd-based catalysts (e.g., XPhos Pd G3) for improved coupling efficiency .
- Solvent Effects : Replace DCM with THF or DMF to enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps .
Q. How can researchers design assays to evaluate the compound’s biological activity?
- Assay Design Principles :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiadiazole-containing inhibitors) .
- In Vitro Testing : Use cell-free enzymatic assays (e.g., fluorescence polarization) to measure IC₅₀ values .
- Cytotoxicity Screening : Validate selectivity via MTT assays on non-target cell lines .
Data Analysis and Mechanistic Questions
Q. How should researchers address contradictions in reported biological activity data across studies?
- Resolution Framework :
- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Interference : Use LC-MS to identify degradation products that may skew activity .
- Structural Modifications : Synthesize analogs to isolate pharmacophores responsible for activity .
Q. What computational methods predict the compound’s binding modes and structure-activity relationships (SAR)?
- Computational Workflow :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Run 100-ns simulations to assess binding stability in explicit solvent .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
